Cas no 263393-50-6 (4-(oxan-4-yl)piperidine)

4-(Oxan-4-yl)piperidine is a versatile heterocyclic compound featuring a piperidine ring linked to a tetrahydropyran (oxane) moiety. This bifunctional structure imparts unique steric and electronic properties, making it valuable as a building block in pharmaceutical and agrochemical synthesis. The saturated rings enhance stability while offering conformational flexibility, facilitating interactions with biological targets. Its secondary amine functionality allows for further derivatization, enabling the introduction of diverse substituents. The compound's balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in drug discovery applications. Researchers utilize 4-(oxan-4-yl)piperidine as a key intermediate in the development of bioactive molecules, particularly in central nervous system (CNS) targeting compounds and enzyme inhibitors.
4-(oxan-4-yl)piperidine structure
4-(oxan-4-yl)piperidine structure
Product Name:4-(oxan-4-yl)piperidine
CAS No:263393-50-6
MF:C10H19NO
MW:169.263962984085
MDL:MFCD06637449
CID:1005975
PubChem ID:17781710
Update Time:2025-06-08

4-(oxan-4-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Tetrahydro-pyran-4-yl)-piperidine
    • 4-(tetrahydro-2H-pyran-4-yl)Piperidine
    • 4-(oxan-4-yl)piperidine
    • DTXSID401283516
    • 263393-50-6
    • DA-22104
    • EN300-116514
    • AKOS012457693
    • SCHEMBL8120247
    • CS-0271935
    • MDL: MFCD06637449
    • Inchi: 1S/C10H19NO/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-11H,1-8H2
    • InChI Key: RALDDGVJYRQRSJ-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C1CCNCC1

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 21.3Ų

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4-(oxan-4-yl)piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:263393-50-6)4-(oxan-4-yl)piperidine
Order Number:A1084416
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:21
Price ($):428.0
Email:sales@amadischem.com

Additional information on 4-(oxan-4-yl)piperidine

Chemical Profile of 4-(oxan-4-yl)piperidine (CAS No. 263393-50-6)

4-(oxan-4-yl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 263393-50-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative features a piperidine ring linked to an oxygenated tetrahydropyran moiety, making it a structurally intriguing molecule with potential applications in drug discovery and molecular research.

The molecular framework of 4-(oxan-4-yl)piperidine consists of a six-membered piperidine ring substituted at the 4-position with an oxan-4-yl group, which is a four-membered oxygen-containing heterocycle. This unique structural configuration imparts distinct physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical factors in evaluating its suitability for pharmaceutical development.

In recent years, 4-(oxan-4-yl)piperidine has garnered attention in academic and industrial research due to its versatile pharmacophoric potential. The piperidine scaffold is widely recognized for its role in numerous bioactive molecules, particularly in central nervous system (CNS) therapeutics. The introduction of the oxan-4-yl group introduces additional conformational flexibility and electronic properties, which can modulate binding interactions with biological targets.

One of the most compelling aspects of 4-(oxan-4-yl)piperidine is its utility as a building block in the synthesis of novel pharmacological agents. Researchers have leveraged this compound to develop molecules with potential applications in treating neurological disorders, such as Parkinson's disease and epilepsy. The oxan-4-yl substituent has been shown to enhance binding affinity to certain neurotransmitter receptors, making it a valuable component in rational drug design.

Recent studies have highlighted the synthetic pathways for 4-(oxan-4-yl)piperidine, emphasizing its accessibility through multi-step organic transformations. These methodologies often involve cyclization reactions and nucleophilic substitutions that construct the piperidine and oxan ring systems efficiently. The optimization of these synthetic routes has enabled scalable production, facilitating further exploration of its biological activity.

The pharmacological profile of 4-(oxan-4-yl)piperidine has been extensively investigated in vitro and in vivo. Preclinical studies suggest that derivatives of this compound exhibit promising effects on various biological pathways. For instance, modifications to the piperidine nitrogen or the oxan ring have yielded compounds with enhanced receptor selectivity and reduced off-target effects. These findings underscore the importance of structure-activity relationship (SAR) studies in refining lead compounds for therapeutic use.

Advances in computational chemistry have further accelerated the exploration of 4-(oxan-4-yl)piperidine's potential. Molecular modeling techniques allow researchers to predict binding modes and affinity for target proteins with high accuracy. This computational approach complements experimental efforts by providing rapid screening of virtual libraries derived from this core structure. Such integrative strategies are pivotal in modern drug discovery pipelines.

The safety and toxicological aspects of 4-(oxan-4-yl)piperidine have also been scrutinized in preclinical toxicology studies. These assessments focus on evaluating acute and chronic exposure scenarios to determine safe dosage ranges and potential adverse effects. The compound's metabolic fate has been studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its biotransformation pathways.

Industrial applications of 4-(oxan-4-yl)piperidine extend beyond academic research into commercial pharmaceutical development. Several biotechnology firms have incorporated this compound into their pipeline for novel drug candidates targeting neurological and cardiovascular diseases. The scalability of its synthesis and its demonstrated biological efficacy make it an attractive candidate for further clinical investigation.

The future directions for research on 4-(oxan-4-yl)piperidine include exploring its role in emerging therapeutic areas, such as precision medicine and neurodegenerative disorders. Innovations in synthetic chemistry may enable the creation of more complex derivatives with tailored properties for specific therapeutic applications. Collaborative efforts between academia and industry are likely to drive these advancements forward.

In conclusion, 4-(oxan-4-yloxy)piperidine (CAS No. 263393-50-6) represents a structurally unique and pharmacologically promising compound with significant potential in pharmaceutical research and development. Its distinct chemical properties, coupled with recent advancements in synthetic methodologies and computational modeling, position it as a valuable asset in the quest for novel therapeutics.

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Amadis Chemical Company Limited
(CAS:263393-50-6)4-(oxan-4-yl)piperidine
A1084416
Purity:99%
Quantity:1g
Price ($):428.0
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